

"5-(trifluoromethyl)pyridine-2-carboxylic acid"

CAS number 80194-69-0

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Compound of Interest

Compound Name: 5-(trifluoromethyl)pyridine-2-carboxylic Acid

Cat. No.: B033383

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An In-Depth Technical Guide to **5-(Trifluoromethyl)pyridine-2-carboxylic Acid** (CAS: 80194-69-0)

Introduction: A Privileged Scaffold in Modern Chemistry

5-(Trifluoromethyl)pyridine-2-carboxylic acid, identified by CAS Number 80194-69-0, is a highly functionalized heterocyclic compound that has emerged as a cornerstone in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a pyridine ring functionalized with a carboxylic acid at the 2-position and a trifluoromethyl (CF_3) group at the 5-position, bestows a unique combination of physicochemical properties. The strong electron-withdrawing nature of the CF_3 group significantly influences the molecule's acidity, lipophilicity, and metabolic stability. These characteristics make it an invaluable building block for creating novel bioactive molecules with enhanced efficacy and optimized pharmacokinetic profiles.^{[1][2]} This guide provides a comprehensive overview of its synthesis, reactivity, and diverse applications for researchers and development professionals.

Physicochemical and Spectroscopic Profile

The distinct properties of **5-(trifluoromethyl)pyridine-2-carboxylic acid** are fundamental to its utility. The trifluoromethyl group, in particular, enhances lipophilicity and biological activity, making it a crucial component in the synthesis of various bioactive molecules.^[1]

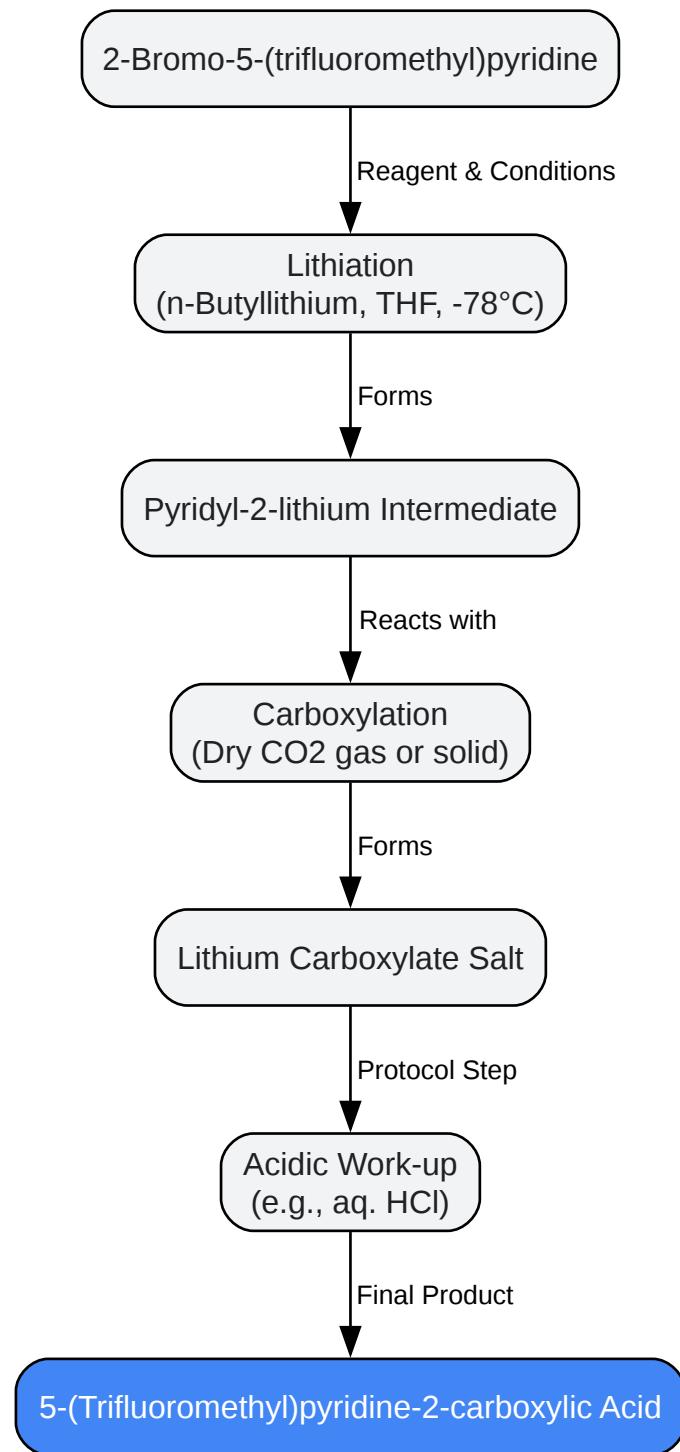
Property	Value	Source(s)
CAS Number	80194-69-0	[1] [3]
Molecular Formula	C ₇ H ₄ F ₃ NO ₂	[1] [4]
Molecular Weight	191.11 g/mol	[1] [4]
Appearance	White to yellow or pale brown solid/powder	[1] [5]
Melting Point	133-137 °C; 146-148 °C (lit.)	[4]
Solubility	Slightly soluble in water	[3] [5]
pKa	3.13 ± 0.10 (Predicted)	[5]
Storage Conditions	Store at 0-8°C	[1]

Synthesis and Chemical Reactivity

The synthesis of **5-(trifluoromethyl)pyridine-2-carboxylic acid** typically involves the carboxylation of a suitable trifluoromethyl-substituted pyridine precursor. A common and effective strategy is the halogen-metal exchange of a brominated pyridine followed by quenching with carbon dioxide.

General Synthesis Workflow

The diagram below illustrates a prevalent synthetic pathway starting from 2-bromo-5-(trifluoromethyl)pyridine. This method leverages organometallic chemistry to introduce the carboxylic acid functionality.

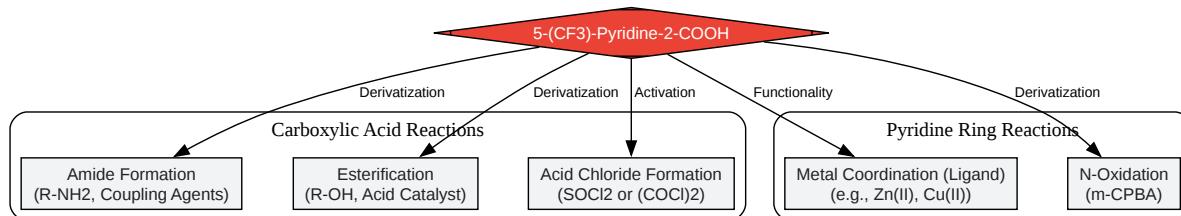


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Caption: General synthesis via lithiation and carboxylation.

Reactivity Profile and Derivatization Potential

The molecule possesses two primary reactive centers: the carboxylic acid group and the nitrogen atom of the pyridine ring. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate.



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Caption: Key reaction pathways for derivatization.

Core Applications in Research and Development

The unique electronic and steric properties imparted by the trifluoromethyl group have positioned this acid as a critical component in several high-value applications.

Pharmaceutical Development

This compound is a key intermediate in the synthesis of a variety of pharmaceuticals.^{[1][6]} The CF₃ group often enhances metabolic stability, increases binding affinity to biological targets, and improves membrane permeability.^{[1][2]}

- **Neurological Disorders:** It is an intermediate used in the synthesis of β-secretase (BACE) inhibitors, which are investigated for the treatment of Alzheimer's disease.^{[3][5]}
- **Oncology and Inflammation:** Researchers utilize its unique properties to design novel anti-inflammatory and anti-cancer agents.^[1]

Agrochemical Innovation

In agriculture, it serves as a building block for modern pesticides that require high efficacy and selectivity.[1][6]

- Herbicides and Fungicides: It is used to create potent agrochemicals for crop protection.[1][6] The trifluoromethylpyridine motif is a key structural feature in many active ingredients.[7]
- Metabolite Studies: 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, a closely related analogue, is a known environmental transformation product of the fungicides Fluopicolide and Fluopyram, highlighting the environmental relevance of this chemical class.[8][9]

Materials Science and Coordination Chemistry

- Advanced Materials: The compound is incorporated into polymers and coatings to enhance durability and resistance to environmental degradation.[1]
- Metal Complexes: It acts as a chelating ligand in coordination chemistry. For instance, a zinc(II) complex, $[\text{Zn}(\text{tpc})_2(\text{H}_2\text{O})_2]$, was synthesized using this acid.[2][10] This complex demonstrated the ability to bind to bovine serum albumin (BSA) and intercalate with calf thymus DNA (CT-DNA), suggesting potential applications in developing novel therapeutic or diagnostic agents.[2][10]

Experimental Protocols: Synthesis and Application

The following protocols provide practical, step-by-step methodologies for the synthesis and derivatization of the title compound.

Protocol 1: Amide Coupling (EDC/HOBt)

This protocol describes a standard procedure for forming an amide bond, a critical step in synthesizing many drug candidates.

Objective: To couple **5-(trifluoromethyl)pyridine-2-carboxylic acid** with a primary amine.

Materials:

- **5-(Trifluoromethyl)pyridine-2-carboxylic acid**

- Desired primary amine (e.g., Benzylamine)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Hydroxybenzotriazole (HOBT)
- Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Diisopropylethylamine (DIPEA)
- Saturated aq. NaHCO_3 , 1M HCl, Brine
- Anhydrous MgSO_4

Procedure:

- Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve **5-(trifluoromethyl)pyridine-2-carboxylic acid** (1.0 eq) in anhydrous DMF.
- Activation: Add HOBT (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes to pre-activate the carboxylic acid.
- Amine Addition: Add the primary amine (1.1 eq) followed by DIPEA (2.5 eq).
- Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl (2x), saturated aq. NaHCO_3 (2x), and brine (1x).
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 2: Synthesis of a Zinc(II) Coordination Complex

This protocol is adapted from the synthesis of $[\text{Zn}(\text{tpc})_2(\text{H}_2\text{O})_2]$ and demonstrates the compound's utility as a ligand.[\[2\]](#)[\[10\]](#)

Objective: To synthesize a zinc(II) complex.

Materials:

- **5-(Trifluoromethyl)pyridine-2-carboxylic acid (Htpc)**
- Zinc acetate dihydrate ($\text{Zn}(\text{OAc})_2 \cdot 2\text{H}_2\text{O}$)
- Methanol (MeOH)
- Deionized water

Procedure:

- Ligand Solution: Dissolve **5-(trifluoromethyl)pyridine-2-carboxylic acid** (2.0 eq) in methanol.
- Metal Salt Solution: In a separate flask, dissolve zinc acetate dihydrate (1.0 eq) in a minimal amount of deionized water.
- Complexation: Slowly add the methanolic ligand solution to the aqueous zinc salt solution with constant stirring.
- Crystallization: Seal the resulting solution and allow it to stand undisturbed at room temperature. Slow evaporation over several days should yield crystalline product.
- Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and air dry.
- Characterization: Confirm the structure using techniques such as single-crystal X-ray diffraction.

Biological Activity Insights: DNA Intercalation

The study of the zinc complex derived from **5-(trifluoromethyl)pyridine-2-carboxylic acid** provided valuable insights into its potential biological mechanism. The complex was found to bind to calf thymus DNA, and competition experiments with ethidium bromide (EB) suggested

an intercalation binding mode.[2][10] This implies that the planar pyridyl structure inserts itself between the base pairs of the DNA double helix.

Caption: Intercalation of the Zn(II) complex into DNA.

Conclusion

5-(Trifluoromethyl)pyridine-2-carboxylic acid is more than a simple chemical intermediate; it is a powerful and versatile tool in the hands of discovery chemists. Its unique trifluoromethyl-substituted pyridine core provides a reliable scaffold for developing next-generation pharmaceuticals, highly effective agrochemicals, and advanced functional materials. The synthetic accessibility and predictable reactivity of this compound ensure its continued prominence in both academic research and industrial development.

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